molecular formula C8H9BClFO3 B2628518 3-Chloro-5-ethoxy-4-fluorophenylboronic acid CAS No. 2096339-86-3

3-Chloro-5-ethoxy-4-fluorophenylboronic acid

Cat. No.: B2628518
CAS No.: 2096339-86-3
M. Wt: 218.42
InChI Key: VKAFYCSFDIBYHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethoxy-4-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-5-ethoxy-4-fluoroiodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethoxy-4-fluorophenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving phenylboronic acids.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The chloro, ethoxy, and fluoro substituents can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: The major products are biaryl compounds.

    Oxidation: The major product is the corresponding phenol.

    Substitution: The major products depend on the nucleophile used and the reaction conditions.

Scientific Research Applications

3-Chloro-5-ethoxy-4-fluorophenylboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethoxy-4-fluorophenylboronic acid in Suzuki-Miyaura coupling involves several steps:

Comparison with Similar Compounds

3-Chloro-5-ethoxy-4-fluorophenylboronic acid can be compared with other phenylboronic acids, such as:

The unique combination of chloro, ethoxy, and fluoro substituents in this compound provides distinct electronic and steric properties, making it valuable for specific synthetic applications.

Properties

IUPAC Name

(3-chloro-5-ethoxy-4-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BClFO3/c1-2-14-7-4-5(9(12)13)3-6(10)8(7)11/h3-4,12-13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAFYCSFDIBYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)F)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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